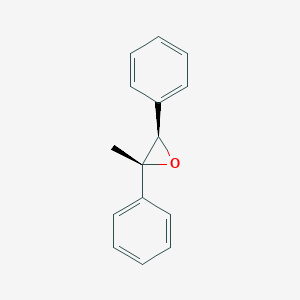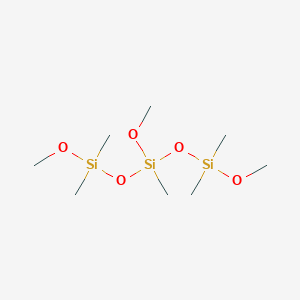
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane is a silicon-based compound with the molecular formula C12H32O3Si3. It is a member of the trisiloxane family, characterized by three silicon atoms connected by oxygen atoms, with various organic groups attached to the silicon atoms. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane can be synthesized through several methods. One common method involves the reaction of 1,3,5-trimethoxybenzene with chlorosilanes in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions include temperatures ranging from 50°C to 150°C and pressures from atmospheric to several atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride; temperatures from -78°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; temperatures from 0°C to 150°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisiloxanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of personal care products.
Wirkmechanismus
The mechanism of action of 1,3,5-trimethoxy-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to interact with biological membranes and proteins. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s ability to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the silicon-oxygen backbone.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another trisiloxane compound with different organic groups attached to the silicon atoms.
Uniqueness
1,3,5-Trimethoxy-1,1,3,5,5-pentamethyltrisiloxane is unique due to its combination of methoxy groups and a silicon-oxygen backbone, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
185447-52-3 |
|---|---|
Molekularformel |
C8H24O5Si3 |
Molekulargewicht |
284.53 g/mol |
IUPAC-Name |
methoxy-bis[[methoxy(dimethyl)silyl]oxy]-methylsilane |
InChI |
InChI=1S/C8H24O5Si3/c1-9-14(4,5)12-16(8,11-3)13-15(6,7)10-2/h1-8H3 |
InChI-Schlüssel |
VXYWZPRULWOHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)O[Si](C)(OC)O[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



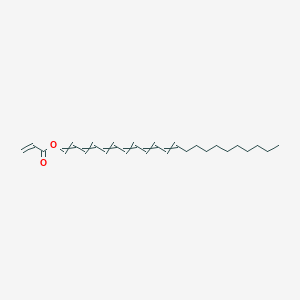
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
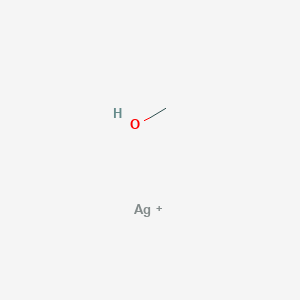
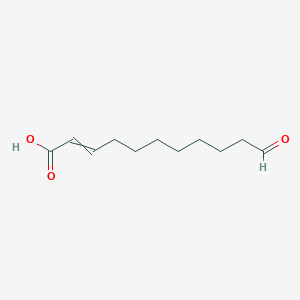


silane](/img/structure/B12561348.png)
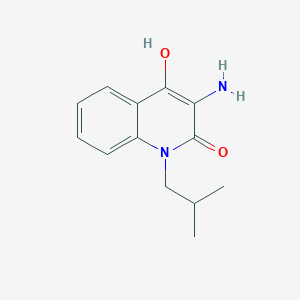

![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
